molecular formula C43H80O B035391 2,6-Dioctadecyl-4-methylphenol CAS No. 19826-60-9

2,6-Dioctadecyl-4-methylphenol

Cat. No. B035391
CAS RN: 19826-60-9
M. Wt: 613.1 g/mol
InChI Key: LZAIWKMQABZIDI-UHFFFAOYSA-N
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Description

2,6-Dioctadecyl-4-methylphenol is a synthetic compound that belongs to the family of alkylated phenols. It has been extensively studied for its potential applications in various scientific research fields such as biochemistry, molecular biology, and medicinal chemistry.

Scientific Research Applications

  • Chromatography and Lipid Protection : Inclusion of 4-methyl-2,6-di-tert.-butylphenol in solvents is beneficial for protecting lipids from oxidation during chromatography, manipulation, and storage. It does not affect separation and can be easily detected and removed when necessary (Wren & Szczepanowksa, 1964).

  • Cardioprotective Effects : Derivatives like 2,6-diisobornyl-4-methylphenol have shown potential in protecting against myocardial ischemia/reperfusion by increasing antiplatelet properties and decreasing endothelial dysfunction. They have also been effective in preventing infarction and increasing survival rates in rats with acute myocardial ischemia/reperfusion (Shchetinin et al., 2019; Plotnikova et al., 2018).

  • Antioxidant and Membrane Protective Properties : Carbox derivatives based on 2,6-diisobornyl-4-methylphenol show high antioxidant and membrane protective properties, though cytotoxicity may limit their pharmacological use (Buravlev et al., 2015).

  • Oxidation and Discoloration in Polyethylene Film : The oxidation of 2,6-Di-(tert-butyl)-4-methylphenol in polyethylene film can lead to discoloration, especially when catalyzed by contact with carbon black (Daun et al., 1974).

  • Role as Biomass Proxies : Methoxyphenols like 2,6-dimethoxyphenol, produced during the pyrolysis of 2,6-Dioctadecyl-4-methylphenol, can serve as proxies for terrestrial biomass during hydrothermal alteration (Vane & Abbott, 1999).

  • Detection in Transformer Oils : A method for determining 2,6-di-(tert.-butyl)-4-methylphenol in transformer oils using high-performance liquid chromatography has been developed, proving sensitive, reproducible, and applicable to various oil types (Lamarre et al., 1981).

Safety And Hazards

The safety and hazards information for 2,6-Dioctadecyl-4-methylphenol is not directly available. It’s important to handle all chemical compounds with care and follow safety guidelines .

Future Directions

While there is limited information on 2,6-Dioctadecyl-4-methylphenol, related compounds have shown potential in various fields. For instance, 2,4-Ditert butyl phenol has shown potential in cancer research . Further investigation and exploration of these compounds could contribute to their potential application in various fields.

properties

IUPAC Name

4-methyl-2,6-dioctadecylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H80O/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-41-38-40(3)39-42(43(41)44)37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-5-2/h38-39,44H,4-37H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZAIWKMQABZIDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCC1=CC(=CC(=C1O)CCCCCCCCCCCCCCCCCC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H80O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401020120
Record name 2,6-Dioctadecyl-4-methylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401020120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

613.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Dioctadecyl-4-methylphenol

CAS RN

19826-60-9
Record name 2,6-Dioctadecyl-4-methylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401020120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
BIT Bassi, M San Rossi - 2008 - researchgate.net
(57) A3SITRACI lhe invention relates to stabilized thermoplastic polymers, in particular polyolefin films. The stabilizing composition contains a tertiary amine with a molecular weight …
Number of citations: 2 www.researchgate.net

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